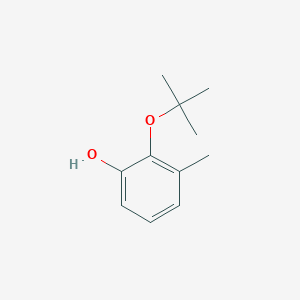

2-(Tert-butoxy)-3-methylphenol

Description

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

3-methyl-2-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C11H16O2/c1-8-6-5-7-9(12)10(8)13-11(2,3)4/h5-7,12H,1-4H3 |

InChI Key |

XEOYGSFSHCVWAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxy)-3-methylphenol typically involves the alkylation of 3-methylphenol (m-cresol) with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a tert-butyl carbocation, which then reacts with the phenol to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be carried out using continuous flow reactors to enhance efficiency and yield. The reaction conditions often involve elevated temperatures and pressures to facilitate the formation of the tert-butyl carbocation and its subsequent reaction with the phenol.

Chemical Reactions Analysis

Types of Reactions: 2-(Tert-butoxy)-3-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.

Major Products:

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Tert-butoxy)-3-methylphenol has applications in scientific research, with its mechanism of action involving interactions with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activities. The tert-butoxy group influences the compound’s solubility and reactivity, enhancing its effectiveness in various applications.

Scientific Research Applications

- Organic Synthesis 2-(Tert-butoxy)-3-methylphenol is used as an intermediate in the synthesis of various organic compounds.

- Polymer Industry It can be used for the selective production of 2-(tert-butyl)-3-methylphenol (TBC), which is an antioxidant .

- Biological Activities The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

- Medicinal Chemistry Research is ongoing to explore its potential therapeutic applications.

- Industrial Applications It is used in the production of polymers, resins, and other industrial chemicals.

Selective Production of 2-(tert-butyl)-3-methylphenol

Low selectivity and complex product distribution pose challenges for the utilization of lignin . Selective production of 2-(tert-butyl)-3-methylphenol (TBC), an antioxidant in the polymer industry, from depolymerization of enzymatic hydrolysis lignin (EHL) on a hydrothermally synthesized MoS2 catalyst has been studied . The total aromatic monomer yield is 124.1mg/g EHL and the selectivity of TBC is up to 40.3wt% in methanol at 280oC under 2MPa H2 for 6h . FT-IR analysis of products reveals that MoS2 has a high activity for demethylation, dehydroxylation, and alkylation, and the dimer conversions reveal that C-O and C-C bonds in EHL are broken with MoS2 . Guaiacol and its derivants are identified as the intermediate for formation of TBC in EHL depolymerization according to the effect of time on product distribution and monomer conversion .

Tert-Butyl Esters

Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-3-methylphenol involves its interaction with various molecular targets, including enzymes and receptors. The phenol group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The tert-butoxy group can also affect the compound’s solubility and reactivity, further modulating its effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Steric Effects: The tert-butoxy group in 2-(tert-butoxy)-3-methylphenol introduces significant steric hindrance, which may reduce electrophilic substitution reactivity compared to smaller substituents like methoxy (–OCH₃) or methyl (–CH₃) groups .

- Electronic Effects : The methyl group at the 3-position is electron-donating, activating the ring toward electrophilic substitution. However, the tert-butoxy group’s steric bulk may dominate, directing sulfonation or nitration to less hindered positions .

Sulfonation Reactivity

Studies on 2- and 3-methylphenol sulfonation (Evidences 3–5) reveal that substituent position and size critically influence product distribution:

- 3-Methylphenol: Sulfonation with chlorosulfonic acid produces 2- and 6-sulfonic acids (8 and 9) in a 3:1 ratio. The methyl group directs substitution to the 2- and 6-positions due to steric and electronic effects .

- 2-Methylphenol: Sulfonation yields 4- and 6-sulfonic acids, with ester intermediates (e.g., compound 6) forming transiently. Prolonged reaction times favor conversion to sulfonic acids .

Inference for 2-(Tert-butoxy)-3-methylphenol: The tert-butoxy group’s bulk would likely suppress sulfonation at the 4- and 6-positions, favoring alternative sites or reducing reaction rates. This contrasts with 3-methylphenol, where methyl’s smaller size allows higher sulfonic acid yields .

Physical Properties

- Solubility: The tert-butoxy group increases hydrophobicity compared to methoxy- or hydroxyl-substituted phenols, reducing water solubility but enhancing compatibility with lipid-based delivery systems (e.g., nanosystems in ) .

Q & A

What are the recommended methods for synthesizing 2-(tert-butoxy)-3-methylphenol, and how can purity be ensured?

Level: Basic

Answer:

Synthesis typically involves alkylation of 3-methylphenol with tert-butyl halides or tert-butyl carbonates under basic conditions. For example, using potassium carbonate as a base in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C). Post-synthesis purification is critical: reverse-phase HPLC (as described in sulfonation studies of methylphenols) with a LiChrosorb RP8 column and methanol-water mobile phases (pH 6.5) can isolate the target compound . Purity validation should combine ¹H/¹³C NMR for structural confirmation and GC-MS to detect volatile impurities.

How does the tert-butoxy substituent influence the sulfonation regioselectivity of 3-methylphenol derivatives compared to other alkyl groups?

Level: Advanced

Answer:

The bulky tert-butoxy group imposes steric hindrance, directing sulfonation to less hindered positions. In 3-methylphenol derivatives, sulfonation typically occurs at the 4- or 6-position (relative to the hydroxyl group). However, tert-butoxy’s electron-donating effect via resonance may activate ortho/para positions. Contrast this with smaller alkyl groups (e.g., methyl), where steric effects are less pronounced, favoring para-sulfonation (e.g., 2-methylphenol sulfonates predominantly at the 6-position ). Computational modeling of substituent electronic effects (e.g., Hammett σ values) and kinetic studies under controlled conditions (varying temperature/reactant ratios) are recommended to resolve competing steric/electronic influences.

What are the key stability considerations when handling 2-(tert-butoxy)-3-methylphenol under laboratory conditions?

Level: Basic

Answer:

Stability data for analogous tert-butyl-substituted phenols (e.g., tert-butyl-4-methoxyphenol) indicate:

- Incompatibility with oxidizers : Store away from peroxides, nitrates, or strong acids .

- Dust explosion risk : Avoid fine powder formation; use inert gas purging during milling .

- Thermal stability : No decomposition below 150°C, but prolonged heating in acidic/basic media may cleave the tert-butoxy group. Monitor via TGA/DSC for decomposition thresholds.

Contradictory reports exist regarding the sulfonation products of methylphenol derivatives. How can researchers resolve such discrepancies using modern analytical techniques?

Level: Advanced

Answer:

Discrepancies in sulfonation regioselectivity (e.g., 4- vs. 6-position dominance) often arise from differences in reaction conditions (temperature, sulfonating agent, time). To resolve conflicts:

- Time-resolved HPLC analysis : Track intermediate formation (e.g., esters vs. sulfonic acids) using methods from methylphenol studies .

- Isotopic labeling : Use ³⁵S-labeled sulfuric acid to trace sulfonation pathways.

- Computational modeling : Apply DFT calculations to predict transition-state energies for competing pathways.

For example, Strandlund et al. demonstrated that extending reaction time shifts product ratios (e.g., ester intermediates convert to sulfonic acids) .

Which spectroscopic techniques are most effective for characterizing 2-(tert-butoxy)-3-methylphenol and confirming its structure?

Level: Basic

Answer:

- ¹H/¹³C NMR : Identify tert-butoxy (δ ~1.3 ppm for C(CH₃)₃) and aromatic protons (split patterns for substituents). Compare with reference spectra of structurally similar compounds .

- IR spectroscopy : Confirm hydroxyl (broad ~3200 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) groups.

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ = C₁₁H₁₆O₂⁺).

- X-ray crystallography : Resolve ambiguous stereoelectronic effects if crystalline derivatives are obtainable.

How can reaction conditions be optimized to minimize by-product formation during the sulfonation of 2-(tert-butoxy)-3-methylphenol?

Level: Advanced

Answer:

Key variables include:

- Temperature : Lower temperatures (−10°C to 0°C) reduce ester by-products (e.g., sulfate esters), as shown in chlorosulfonic acid reactions .

- Reagent stoichiometry : Excess sulfonating agent (e.g., H₂SO₄) drives complete conversion but may increase di-sulfonation. Use stepwise addition.

- Solvent polarity : Polar solvents (e.g., dichloromethane) improve sulfonic acid solubility, reducing side reactions.

- Post-reaction quenching : Neutralize with buffered solutions (pH 6.5–7.0) to stabilize sulfonic acids . Kinetic monitoring via inline UV spectroscopy (212 nm) helps identify optimal termination points.

What mechanistic insights explain the rearrangement of sulfonation intermediates in methylphenol derivatives?

Level: Advanced

Answer:

Sulfonation of hindered phenols often proceeds via transient sulfate esters, which rearrange to thermodynamically favored sulfonic acids. For example, Strandlund et al. observed that 2-methylphenol forms 4-sulfate esters at −10°C, which slowly isomerize to 6-sulfonic acids at higher temperatures . The tert-butoxy group’s steric bulk may slow rearrangement, requiring prolonged heating or acid catalysis. Isotope exchange experiments (D₂O/H₂O) and ¹⁸O labeling can elucidate proton transfer steps in the mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.